molecular formula C14H21N5 B12186159 N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12186159
M. Wt: 259.35 g/mol
InChI Key: XTMUMZPRUYVOQP-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine: is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with a suitable pyridazine derivative in the presence of a cyclooctylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific cyclooctyl and triazolopyridazine structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-cyclooctyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H21N5/c1-11-16-17-14-10-9-13(18-19(11)14)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,18)

InChI Key

XTMUMZPRUYVOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CCCCCCC3

Origin of Product

United States

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